

# The Pyrazole Diamine Scaffold: From Chromophores to Kinase Selectivity

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## Compound of Interest

Compound Name: *1-Isopropyl-5-methoxy-1H-pyrazole-3,4-diamine*

CAS No.: 199341-49-6

Cat. No.: B173563

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A Technical Guide for Drug Discovery Professionals

## Executive Summary

Substituted pyrazole diamines—specifically 3,5-diaminopyrazoles and 4,5-diaminopyrazoles—represent a triumph of "scaffold hopping" in medicinal chemistry. Originally isolated in the late 19th century as dye intermediates (chromophores), these scaffolds languished in obscurity until the late 20th century when structural biology revealed their potential as purine bioisosteres.

Today, they are recognized as privileged structures for ATP-competitive kinase inhibition, serving as the obligate precursors to pyrazolo[1,5-a]pyrimidines (e.g., Dinaciclib analogs) and acting as standalone inhibitors for Cyclin-Dependent Kinases (CDKs) (e.g., CAN508). This guide dissects their history, synthesis, and mechanistic utility.

## Historical Genesis: The "Dye-to-Drug" Evolution

### The Rothenburg Synthesis (1894)

The history of pyrazole diamines begins not in a hospital, but in the dye industry. In 1894, Rothenburg discovered that the condensation of malononitrile with hydrazine yielded 3,5-diaminopyrazole.

- **Initial Utility:** For nearly a century, this scaffold was used primarily to synthesize azo dyes. The electron-rich pyrazole ring allowed for facile electrophilic substitution (coupling) at the C4 position, creating vibrant yellow-to-red chromophores.
- **The Paradigm Shift:** In the 1990s, as the structure of the ATP-binding pocket of protein kinases became clear, medicinal chemists realized that the N-C-N motif of the pyrazole diamine mimicked the hinge-binding region of adenine (the natural substrate of kinases), but with distinct solubility and metabolic profiles.

## The Divergence of Isomers

The field split into two distinct streams based on the positioning of the amino groups:

- **3,5-Diaminopyrazoles:** The "Kinase Hinge Binders." Used to create linear inhibitors like CAN508.
- **4,5-Diaminopyrazoles:** The "Purine Mimics."<sup>[1]</sup> Used to cyclize into pyrazolo[3,4-d]pyrimidines, which are isosteric with purines and often function as antimetabolites or inhibitors of kinases like Bcr-Abl and EGFR.

## Medicinal Chemistry & Mechanism of Action

### The 3,5-Diamino Scaffold (CDK Inhibition)

The most significant breakthrough for the non-fused scaffold was the discovery of CAN508 (4-arylo-3,5-diamino-1H-pyrazole).

- **Target:** Selectively inhibits CDK9/Cyclin T1 (critical for transcription elongation in cancer).
- **Mechanism:** The pyrazole ring acts as a monodentate or bidentate ligand to the kinase hinge region. The C4-azo linkage, originally a "dye" feature, was found to rigidify the molecule, orienting the 3,5-amino groups to form hydrogen bonds with the backbone residues (e.g., Cys106 in CDK9).

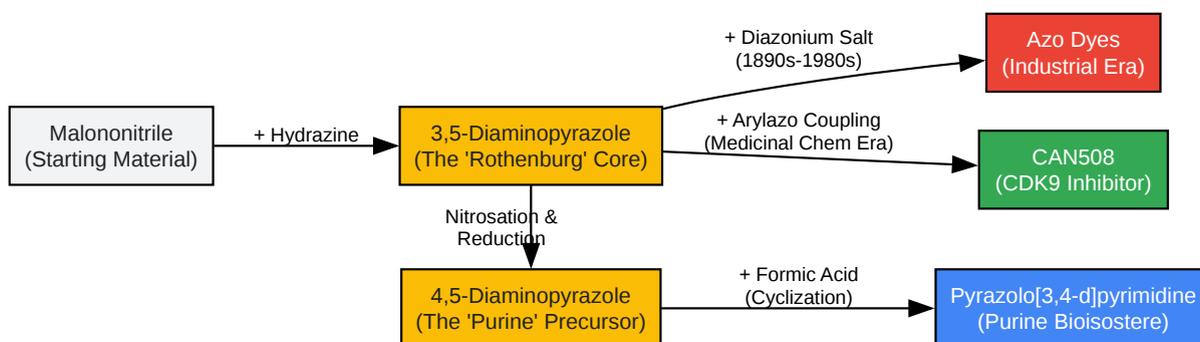
### The 4,5-Diamino Scaffold (Purine Bioisosterism)

This isomer is chemically unstable and prone to oxidation, but it is the essential precursor for Pyrazolo[3,4-d]pyrimidines.

- Logic: By reacting 4,5-diaminopyrazole with a one-carbon synthon (e.g., formic acid or urea), chemists close the second ring to form a 5:6 fused system.
- Advantage: Unlike the naturally occurring purine (imidazole fused to pyrimidine), the pyrazolo-pyrimidine core lacks the N7/N9 instability and offers different vectors for substitution, allowing chemists to "dial out" toxicity while maintaining ATP-site affinity.

## Visualization of the Discovery Logic

The following diagram illustrates the evolution from simple precursors to complex kinase inhibitors.



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Caption: The evolutionary tree of pyrazole diamines, diverging from industrial dyes to high-value kinase inhibitors.

## Synthetic Protocols (Technical Depth)

### Protocol A: Synthesis of 3,5-Diamino-1H-pyrazole

The "Rothenburg" Method (Optimized for Purity)

Rationale: This reaction relies on the nucleophilic attack of hydrazine on the nitrile carbons of malononitrile. Control of pH is critical to prevent polymerization.

- Reagents: Malononitrile (10 mmol), Hydrazine hydrate (20 mmol), Ethanol (Abs.), Glacial Acetic Acid (Cat.).

- Procedure:
  - Dissolve malononitrile in ethanol at 0°C.
  - Add hydrazine hydrate dropwise over 30 minutes. Note: Exothermic reaction.
  - Reflux for 4 hours.[2][3] The solution will turn yellow/orange.
  - Critical Step: Evaporate solvent and recrystallize from water/ethanol (1:1).
- Yield/Characterization: ~75% Yield. MP: 110°C.
  - Validation: <sup>1</sup>H NMR (DMSO-d<sub>6</sub>) should show a singlet at ~4.5 ppm (CH) and broad singlets at ~5.0 ppm (NH<sub>2</sub>).

## Protocol B: Synthesis of 4,5-Diamino-1H-pyrazole Sulfate

### The Nitrosation Route

Rationale: Direct synthesis is difficult due to instability. The standard route involves nitrosating a 3-aminopyrazole or 3,5-diaminopyrazole at the C4 position, followed by reduction.

- Step 1 (Nitrosation):
  - Dissolve 3,5-diaminopyrazole in dilute HCl at 0-5°C.
  - Add NaNO<sub>2</sub> (aq) dropwise. The 4-nitroso intermediate precipitates as a deeply colored solid (often red/violet).
- Step 2 (Reduction):
  - Suspend the nitroso compound in water.
  - Add Sodium Dithionite (Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>) or use catalytic hydrogenation (Pd/C, H<sub>2</sub>).
  - The color bleaches as the nitroso group converts to an amine.

- Isolation: Isolate as the Sulfate salt (using H<sub>2</sub>SO<sub>4</sub>) to prevent air oxidation (which turns the free base black/purple instantly).

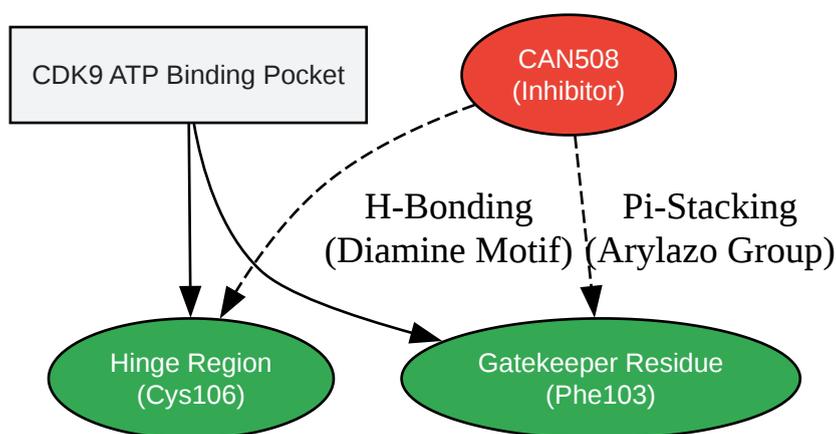
## Data Summary: Physical Properties of Key Intermediates

Compound	CAS Reg. No.	Melting Point	Key Spectral Feature (NMR)	Primary Application
3,5-Diamino-1H-pyrazole	372-48-5	110°C	4.6 (s, 1H, C4-H)	CDK Inhibitor Precursor
4,5-Diamino-1H-pyrazole	28476-17-1	Unstable (Free base)	N/A (Rapid Oxidation)	Purine Isostere Synthesis
CAN508	140651-18-9	>300°C	Azo-linkage signals	Selective CDK9 Inhibitor

## Case Study: CAN508 and CDK Selectivity

The Challenge: Most kinase inhibitors struggle to differentiate between CDK2 (cell cycle) and CDK9 (transcription). The Solution: The 3,5-diaminopyrazole scaffold of CAN508 utilizes a unique binding mode.

- Binding Mode: The C4-arylazo group acts as a rigid linker that positions the pyrazole nitrogens to interact with the kinase hinge region.
- Selectivity: CAN508 shows ~38-fold selectivity for CDK9 over CDK2. This is attributed to specific hydrophobic interactions between the aryl ring and the "gatekeeper" residues in the CDK9 pocket.



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Caption: Mechanistic interaction of CAN508 within the CDK9 ATP-binding pocket.

## Future Outlook: PROTACs and Beyond

The pyrazole diamine scaffold is currently experiencing a renaissance in Targeted Protein Degradation (TPD).

- PROTAC Linkers: The exocyclic amines of 3,5-diaminopyrazole provide chemically distinct "handles." One amine can bind the E3 ligase ligand, while the other binds the target protein ligand, making it an ideal, rigid linker hub.
- Covalent Inhibition: Newer derivatives are incorporating acrylamide "warheads" at the C4 position to target non-catalytic cysteines, offering irreversible inhibition of kinases resistant to standard therapy.

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